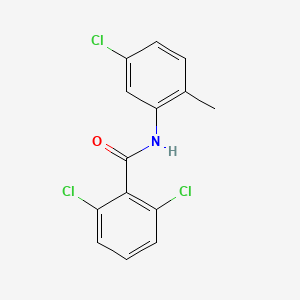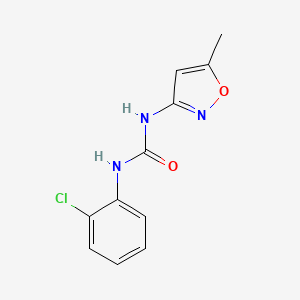
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 2-methylphenyl group and a 3-nitrophenyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with 3-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide), and halogenating agents (e.g., bromine or chlorine).
Major Products Formed
Reduction: 5-(2-methylphenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the specific electrophilic substitution reaction performed.
Applications De Recherche Scientifique
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with antimicrobial or anticancer activities.
Organic Electronics: Due to its conjugated system, it can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but lacks the 2-methyl group.
5-(2-methylphenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the nitro group.
Uniqueness
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both the 2-methylphenyl and 3-nitrophenyl groups, which can influence its chemical reactivity and potential applications. The combination of these substituents can enhance its electronic properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propriétés
IUPAC Name |
5-(2-methylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-2-3-8-13(10)15-16-14(17-21-15)11-6-4-7-12(9-11)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNMVLXBACXGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)

![N,N-DIETHYL-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B5868745.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1H-Imidazole, 1-[2-[4-(phenylmethoxy)phenoxy]ethyl]-](/img/structure/B5868756.png)




![2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)


